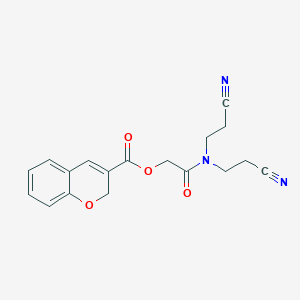

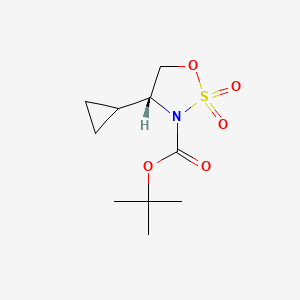

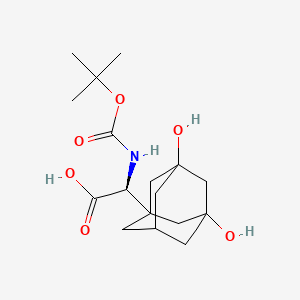

![molecular formula C88H57NO6P2 B15220393 13-oxo-N-[13-oxo-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15220393.png)

13-oxo-N-[13-oxo-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “13-oxo-N-[13-oxo-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine” is a highly complex organic molecule. This compound features multiple phenyl groups, oxo groups, and a unique phosphapentacyclo structure, making it a subject of interest in advanced organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the phosphapentacyclo structure and the attachment of phenyl groups. Typical reaction conditions might include:

Catalysts: Transition metal catalysts such as palladium or platinum.

Solvents: Organic solvents like dichloromethane or toluene.

Temperature: Reactions may require elevated temperatures, often between 50-150°C.

Purification: Techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of such a complex molecule would require scalable and efficient synthetic routes. This might involve:

Flow Chemistry: Continuous flow reactors to improve reaction efficiency and scalability.

Automation: Automated synthesis platforms to ensure reproducibility and precision.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the oxo groups.

Reduction: Reduction reactions could target the phenyl groups or the phosphapentacyclo structure.

Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Solvents: Acetone, ethanol, and other polar solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a catalyst or catalyst precursor in various organic reactions.

Materials Science:

Biology

Biochemical Probes: Use as a probe to study biochemical pathways or molecular interactions.

Drug Development:

Medicine

Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Diagnostic Tools: Use in the development of diagnostic assays or imaging agents.

Industry

Chemical Manufacturing: Applications in the synthesis of fine chemicals or specialty chemicals.

Environmental Science: Potential use in environmental monitoring or remediation.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Molecular Pathways: Involvement in key molecular pathways, such as oxidative stress or inflammation.

Comparison with Similar Compounds

Similar Compounds

13-oxo-N-phenylbutanamide: A simpler analog with fewer phenyl groups and a less complex structure.

Transition Metal Oxo Complexes: Compounds containing oxo ligands bound to transition metals, often used in catalysis and materials science.

Uniqueness

The uniqueness of “13-oxo-N-[13-oxo-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine” lies in its highly complex structure, which may confer unique chemical and physical properties. This complexity could make it particularly valuable in specialized applications, such as advanced materials or targeted drug delivery systems.

Properties

Molecular Formula |

C88H57NO6P2 |

|---|---|

Molecular Weight |

1286.3 g/mol |

IUPAC Name |

13-oxo-N-[13-oxo-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |

InChI |

InChI=1S/C88H57NO6P2/c90-96(92-85-77(65-41-21-37-61(49-65)57-25-5-1-6-26-57)53-69-33-13-17-45-73(69)81(85)82-74-46-18-14-34-70(74)54-78(86(82)93-96)66-42-22-38-62(50-66)58-27-7-2-8-28-58)89-97(91)94-87-79(67-43-23-39-63(51-67)59-29-9-3-10-30-59)55-71-35-15-19-47-75(71)83(87)84-76-48-20-16-36-72(76)56-80(88(84)95-97)68-44-24-40-64(52-68)60-31-11-4-12-32-60/h1-56H,(H,89,90,91) |

InChI Key |

KWCQZDUCVKHAIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC=CC(=C8)C9=CC=CC=C9)NP1(=O)OC2=C(C3=CC=CC=C3C=C2C2=CC=CC(=C2)C2=CC=CC=C2)C2=C(O1)C(=CC1=CC=CC=C12)C1=CC=CC(=C1)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

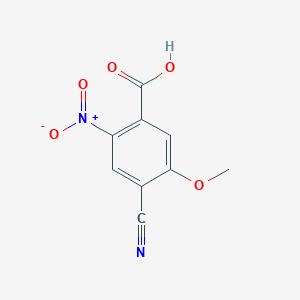

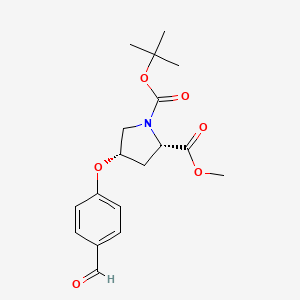

![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine hydrochloride](/img/structure/B15220342.png)

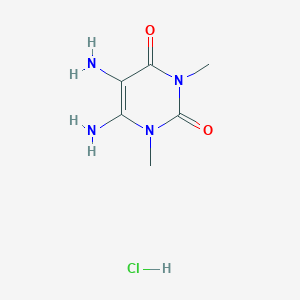

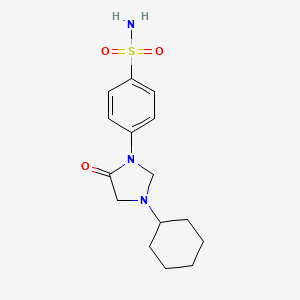

![(1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol](/img/structure/B15220347.png)